MCC950 sodium is a potent, selective, small-molecule inhibitor of the nucleotide-binding oligomerization domain-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome. [] It acts intracellularly and exhibits high specificity for NLRP3, without affecting other inflammasomes like AIM2, NLRC4, or NLRP1. [] Due to its ability to effectively block NLRP3 inflammasome activation, MCC950 sodium has become a valuable tool in scientific research for investigating the role of the NLRP3 inflammasome in various inflammatory and metabolic diseases. []
While specific details regarding the molecular structure analysis of MCC950 sodium are limited in the provided literature, studies suggest that its diarylsulfonylurea structure is crucial for its interaction with the NACHT domain of NLRP3. [] This interaction is thought to be responsible for its inhibitory effect on NLRP3 inflammasome activation. []
MCC950 sodium specifically targets the nucleotide-binding oligomerization domain (NOD)-like receptor protein 3 (NLRP3) inflammasome, a critical component of the innate immune system. [] The NLRP3 inflammasome, upon activation by various pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), assembles into a multiprotein complex. [] This complex leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines interleukin (IL)-1β and IL-18 into their mature forms, triggering an inflammatory response. [] MCC950 sodium directly binds to the NACHT domain of NLRP3, preventing its interaction with other inflammasome components and ultimately inhibiting the activation of caspase-1 and the subsequent release of IL-1β and IL-18. [] This specific blockage of the NLRP3 inflammasome pathway makes MCC950 sodium a valuable tool for dissecting the role of NLRP3 in inflammatory diseases and exploring its potential as a therapeutic target. []
Cardiovascular Diseases: Studies show that MCC950 sodium can reduce infarct size and preserve cardiac function in a pig model of myocardial infarction. [] It also demonstrates efficacy in reducing atherosclerotic lesions in apolipoprotein E–deficient mice. []
Metabolic Diseases: Research indicates that MCC950 sodium can ameliorate diabetic encephalopathy in db/db mice. [] It also shows potential in improving insulin sensitivity and reducing inflammation in diabetic models. []
Neurological Diseases: MCC950 sodium demonstrates neuroprotective effects by reducing neuronal apoptosis and improving motor function recovery in a mice model of spinal cord injury. [] It also ameliorates isoflurane-induced cognitive impairment in aged mice. []
Inflammatory Diseases: Studies reveal that MCC950 sodium can effectively alleviate acute liver injury by modulating macrophage polarization and promoting the function of myeloid-derived suppressor cells. [] It also shows therapeutic potential in acute pancreatitis by reducing the inflammatory response and delaying the progression of the disease. []
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: